4-Iodo-3,5-dimethylpyridine
Description
4-Iodo-3,5-dimethylpyridine (CAS: 1803789-79-8) is a halogenated pyridine derivative characterized by an iodine atom at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring. It is commercially available with a purity of 95% and is primarily utilized in synthetic chemistry for cross-coupling reactions, coordination chemistry, and as a building block in pharmaceutical intermediates . Its structural features, including electron-withdrawing iodine and electron-donating methyl groups, influence its reactivity and applications in catalysis and ligand design.
Properties
IUPAC Name |
4-iodo-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPGLZHPLXGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethylpyridine typically involves the iodination of 3,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of safer and more environmentally friendly oxidizing agents is also preferred in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3,5-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction Reactions: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkyl halides are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Reactions: Products include 4-amino-3,5-dimethylpyridine, 4-thio-3,5-dimethylpyridine, and various alkylated derivatives.
Coupling Reactions: Products include biaryl compounds and vinyl-substituted pyridines.
Oxidation Reactions: Products include 3,5-dimethylpyridine-4-carboxylic acid.
Scientific Research Applications
4-Iodo-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3,5-dimethylpyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-Iodo-3,5-dimethylpyridine and related iodopyridine derivatives:
Key Observations :
- Electronic Modulation : Methoxy-substituted derivatives (e.g., 3-Iodo-4-methoxypyridine) are more electron-rich, favoring electrophilic substitution reactions, whereas methyl groups in this compound provide a balance of steric and electronic effects .
- Heterocyclic Systems : 4-Iodofuro[2,3-b]pyridine introduces a fused furan ring, expanding applications in materials science and drug discovery due to enhanced π-stacking capabilities .
Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility compared to methyl-substituted analogs.
- Thermal Stability : Methyl groups in this compound enhance thermal stability, making it suitable for high-temperature reactions.
Biological Activity
Introduction
4-Iodo-3,5-dimethylpyridine is a pyridine derivative characterized by the presence of an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique electronic properties imparted by the iodine substituent enhance the compound's lipophilicity and reactivity, making it a candidate for further pharmacological studies.
Structure and Composition
The molecular formula of this compound is C₉H₁₀IN, with a molecular weight of approximately 229.09 g/mol. The structural characteristics include:
- Iodine Substitution : The presence of iodine at the 4-position increases the compound's reactivity.
- Methyl Groups : The methyl groups at positions 3 and 5 contribute to its lipophilicity.
Table 1: Structural Characteristics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | C₉H₁₀IN | 229.09 | Iodine at position 4; two methyls at positions 3 and 5 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer activity . Similar pyridine derivatives have demonstrated the ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression. The iodine substituent may enhance binding affinity and selectivity towards these targets.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of pyridine compounds, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong antibacterial potential.
- Cancer Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis through mitochondrial pathways. The IC50 values were reported to be lower than those of established chemotherapeutics, suggesting a promising lead for drug development.
Table 2: Biological Activities Summary
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The iodine atom can participate in nucleophilic substitution reactions, which may disrupt cellular functions in target organisms.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
